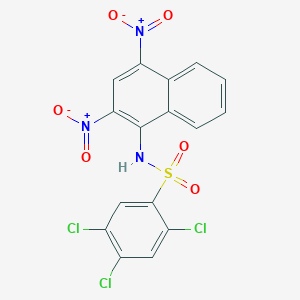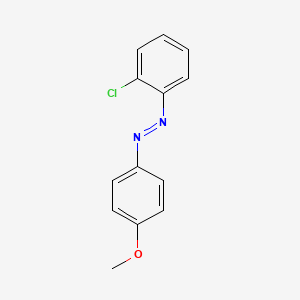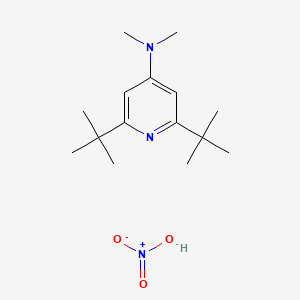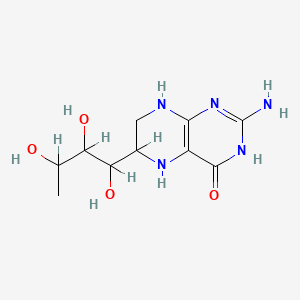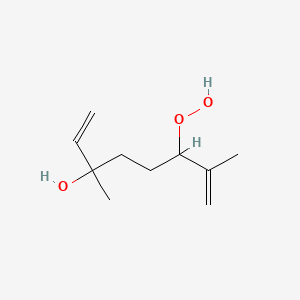
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is a chemical compound with the molecular formula C10H18O3 It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- typically involves the oxidation of linalool. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroperoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,7-Octadien-3-ol, 3,7-dimethyl-.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- involves its interaction with various molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Linalool: 3,7-dimethyl-1,6-octadien-3-ol.
Geraniol: 3,7-dimethyl-2,6-octadien-1-ol.
Citronellol: 3,7-dimethyl-6-octen-1-ol.
Uniqueness
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51276-31-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)7-6-9(13-12)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
InChI Key |
XTQBSJUTCSCXME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



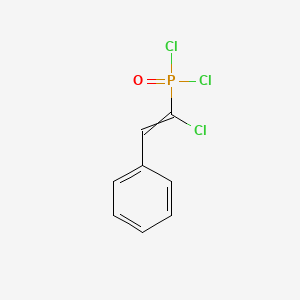
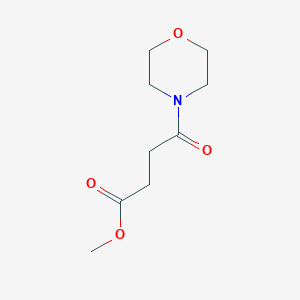
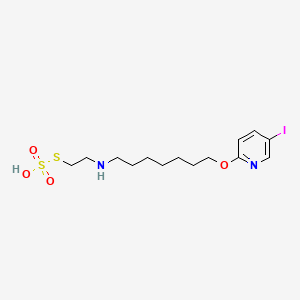
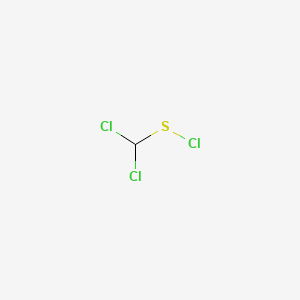
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)


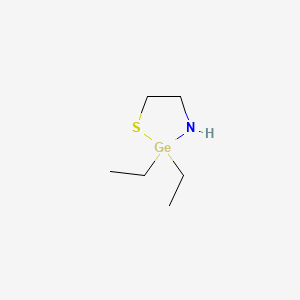
![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
